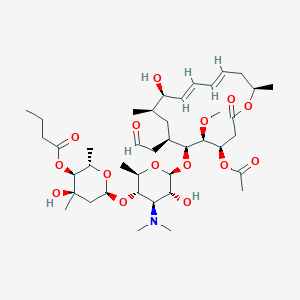![molecular formula C5H5N5O B101808 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 19542-10-0](/img/structure/B101808.png)
6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" is a heterocyclic molecule that belongs to the class of triazolo-triazines. This class of compounds has been the subject of various studies due to their potential biological activities and their interesting chemical properties. The compound features a triazole ring fused to a triazine ring, with a methyl group at the 6th position.
Synthesis Analysis
The synthesis of triazolo-triazine derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the core structure. For instance, the synthesis of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved through a reaction catalyzed by 18-crown-6-ether at room temperature, using potassium carbonate and allyl bromide in dry acetone . Another synthesis approach for s-triazolo[4,3-b]-as-triazin-7(8H)-ones involved regioselective cyclization with bromine or ferric chloride, yielding good overall yields . These methods highlight the versatility and reactivity of the triazolo-triazine scaffold in chemical synthesis.
Molecular Structure Analysis
The molecular structure of triazolo-triazine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a 6-methyl-7H,8H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one was confirmed by single crystal X-ray diffraction, revealing a bowl-like conformation of the 7-membered ring and a stacking arrangement in the crystal lattice . Similarly, the molecular structure of allylic derivatives was determined by 2D-NMR and X-ray diffraction, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions .
Chemical Reactions Analysis
Triazolo-triazines can undergo various chemical reactions, including electrophilic substitution, cyclization, and heterocyclization. For instance, the reaction of benzenediazonium chloride with active triazinylthio-methylene compounds afforded azo coupling products, which then yielded triazolo-triazin-7(1H)-ones upon treatment with sodium ethoxide . Additionally, the reactivity of triazino-indoles was explored, leading to regiospecific heterocyclizations to produce triazolo-triazino-indoles with potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo-triazines are influenced by their molecular structure. The presence of hydrogen bonding, pi-stacking, and other non-covalent interactions in the crystal lattice can affect the compound's solubility, melting point, and stability. For example, the crystal structure analysis of a triazolo-triazine derivative revealed the presence of NH...N hydrogen bonds and C-H...pi interactions, which contribute to the stability of the crystal form . The presence of substituents such as methyl or aryl groups can also impact the compound's reactivity and its potential as a biological inhibitor, as seen in the case of a 6-methyl-triazolo-triazepin-8-one being investigated as an adenosine A1 receptor inhibitor .
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
One study focused on synthesizing new derivatives of 8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones to evaluate their antioxidant properties. This research aimed to identify compounds with potential as antioxidant agents by comparing their effectiveness with known antioxidants like ionol and ascorbic acid. The synthesized compounds exhibited both antioxidant and prooxidant properties, suggesting a complex relationship between chemical structure and pharmacological action. The study highlights the potential of specific derivatives as promising antioxidant agents, warranting further investigation into their pharmacological applications (Novodvorskyi et al., 2020).
Regioselectivity in Cyclization Processes
Research into the regioselectivity of cyclization of certain semicarbazides treated with methyl iodide and dicyclohexylcarbodiimide has led to the formation of various [1,2,4]triazolo[4,3-b][1,2,4]triazin derivatives. This study demonstrates the synthetic versatility of these compounds, showing potential pathways for creating novel heterocyclic systems with specified properties (Vas’kevich et al., 2010).
Applications in Antiviral Drug Synthesis
Another significant application is the synthesis of intermediates for antiviral drugs. For instance, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a precursor in the synthesis of the antiviral drug Triazid®, was synthesized using a novel method involving supercritical carbon dioxide. This environmentally friendly method offers a sustainable approach to pharmaceutical synthesis, showcasing the compound's relevance in drug development processes (Baklykov et al., 2019).
Novel Anti-inflammatory and Analgesic Therapeutic Systems
The development of bridgehead-fused 1,2,3-triazolo[1,5-c]-1,2,4-triazines introduces novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. These therapeutic systems offer promising avenues for new drug development, highlighting the diverse pharmacological applications of [1,2,4]triazolo[4,3-b][1,2,4]triazin derivatives (Odin & Onojah, 2015).
Inhibitors Targeting CYP1A1 Activity
A study on novel fused 1,2,4-triazine derivatives investigated their role as inhibitors targeting CYP1A1 activity. This research is crucial for developing anticancer drugs, as the compounds displayed significant inhibitory effects, suggesting their potential efficacy in cancer therapy (El Massry et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c1-3-4(11)7-5-8-6-2-10(5)9-3/h2H,1H3,(H,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSFSHLNBRKNOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343754 |
Source


|
| Record name | 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one | |
CAS RN |
19542-10-0 |
Source


|
| Record name | 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)